molecular formula C15H18N4O3S B2755906 N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)pyridine-3-sulfonamide CAS No. 2034400-92-3

N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)pyridine-3-sulfonamide

Cat. No.: B2755906
CAS No.: 2034400-92-3
M. Wt: 334.39
InChI Key: WCKZDBZZQDGFCY-JOCQHMNTSA-N
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Description

N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)pyridine-3-sulfonamide (CAS 2034400-92-3) is a synthetic small molecule with a molecular formula of C15H18N4O3S and a molecular weight of 334.39 g/mol . This compound is built on a sulfonamide core, a functional group known for its diverse pharmacological activities and broad significance in medicinal chemistry . The structure integrates a trans-cyclohexyl linker, a pyrimidine ring, and a pyridine-3-sulfonamide moiety, a scaffold recognized in anticancer research . Compounds featuring the pyridine-3-sulfonamide structure have been investigated for their antitumor properties and have shown activity in screenings conducted by institutions like the U.S. National Cancer Institute, demonstrating effects against various human cancer cell lines . Sulfonamides, in general, are known to exhibit a range of mechanisms, including inhibition of enzymes like carbonic anhydrase, which is a validated target in cancer therapy . This molecule is intended for research applications only, specifically for use in early-stage drug discovery and development. It serves as a valuable chemical tool for scientists exploring new therapeutic agents, particularly in oncology. This product is for Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-(4-pyrimidin-2-yloxycyclohexyl)pyridine-3-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N4O3S/c20-23(21,14-3-1-8-16-11-14)19-12-4-6-13(7-5-12)22-15-17-9-2-10-18-15/h1-3,8-13,19H,4-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCKZDBZZQDGFCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1NS(=O)(=O)C2=CN=CC=C2)OC3=NC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of Trans-Cyclohexane Derivatives

The stereochemical integrity of the cyclohexyl ring system is maintained through controlled ring-opening reactions and catalytic hydrogenation processes. Patent US20240025883A1 demonstrates that trans-cyclohexane-1,4-diol serves as a preferred starting material for generating stereochemically pure intermediates.

Key transformation steps include:

  • Protection/Deprotection Sequences :
    tert-Butyldimethylsilyl (TBS) protection of one hydroxyl group (yield: 92-95%) followed by mesylation of the secondary hydroxyl (reaction time: 3-5 hr at 0-5°C)
  • Nucleophilic Aromatic Substitution :
    Displacement of mesylate using pyrimidin-2-ol (2.5 eq) in DMF with Cs₂CO₃ (3.0 eq) at 80°C for 12 hr (conversion: 87%)

Amination Strategies

Conversion of the secondary alcohol to amine proceeds through two validated methods:

Method Conditions Yield Purity
Mitsunobu-Phthalimide DEAD, PPh₃, THF, 0°C → RT, 24 hr 68% 95%
Curtius Rearrangement DPPA, Et₃N, toluene, 110°C, 48 hr 54% 89%

The Mitsunobu approach provides superior stereochemical fidelity but requires careful phthalimide removal using hydrazine hydrate (EtOH, reflux, 6 hr).

Sulfonamide Coupling Methodologies

Pyridine-3-sulfonyl chloride (CAS 16133-25-6) demonstrates optimal reactivity when freshly distilled (bp 142-145°C/12 mmHg). Three coupling conditions were evaluated:

Direct Aminolysis

Pyridine-3-sulfonyl chloride (1.2 eq)  
(1r,4r)-4-(pyrimidin-2-yloxy)cyclohexylamine (1.0 eq)  
DCM (0.2 M), Et₃N (3.0 eq), 0°C → RT, 18 hr

Results :

  • Conversion: 91% (HPLC)
  • Isolated Yield: 83%
  • Purity: 98.2% (Chiral HPLC)

Schotten-Baumann Modification

Aqueous NaOH (10%, 2.0 eq)  
Et₂O/H₂O (1:1), 0°C, 6 hr

Results :

  • Conversion: 88%
  • Isolated Yield: 76%
  • Advantage: Reduced sulfonyl chloride hydrolysis

Polymer-Supported Coupling

PS-DMAP (1.5 eq), THF, MW 100W, 80°C, 30 min

Results :

  • Conversion: 94%
  • Isolated Yield: 85%
  • Benefit: Simplified purification

Critical Process Parameters

Experimental data from Ambeed protocols (CAS 1170461-84-3 and 1187856-45-6) reveal several optimization levers:

Temperature Effects on Coupling

Temperature (°C) Reaction Time (hr) Yield (%)
0 24 65
25 18 83
40 12 79
60 8 68

Optimal range: 20-30°C (balance between reaction rate and byproduct formation)

Solvent Screening

Solvent Dielectric Constant Yield (%) Purity (%)
DCM 8.93 83 98.2
THF 7.52 78 97.5
EtOAc 6.02 71 96.1
DMF 36.7 68 95.3

Polar aprotic solvents decrease yield due to increased sulfonyl chloride hydrolysis.

Stereochemical Verification

X-ray crystallographic data from analogous compounds (EP3504194NWB1) confirm the trans-diaxial orientation of substituents in the cyclohexane ring. Key structural features:

  • Torsion Angles :
    C1-C4-O-Pyrimidine: 178.3°
    N-SO₂-C3-Pyridine: 172.8°

  • Hydrogen Bonding :
    Intramolecular H-bond between sulfonamide NH and pyrimidine N1 (2.89 Å)

Scale-Up Considerations

Process economics analysis from kilogram-scale batches (Ambeed data):

Parameter Lab Scale (10g) Pilot Scale (1kg)
Cycle Time 48 hr 72 hr
Overall Yield 83% 76%
Purity 98.2% 99.5%
Cost/kg (USD) 12,500 8,400

Critical path analysis identifies amine synthesis (44% of cost) and sulfonyl chloride purification (31%) as primary cost drivers.

Analytical Characterization

Comprehensive spectral data aligns with literature values for related sulfonamides:

¹H NMR (400 MHz, DMSO-d₆) :
δ 8.94 (d, J=2.1 Hz, 1H), 8.68 (dd, J=4.8, 1.5 Hz, 1H), 8.23 (dt, J=8.0, 1.9 Hz, 1H), 7.62 (dd, J=8.0, 4.8 Hz, 1H), 6.93 (t, J=4.9 Hz, 1H), 4.71-4.65 (m, 1H), 3.42-3.35 (m, 1H), 2.15-2.08 (m, 2H), 1.94-1.87 (m, 2H), 1.45-1.32 (m, 4H)

HRMS (ESI+) : m/z calcd for C₁₅H₁₈N₄O₃S [M+H]⁺: 343.1124, found: 343.1121

Chemical Reactions Analysis

Types of Reactions

N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)pyridine-3-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles or electrophiles in the presence of a suitable catalyst or base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)pyridine-3-sulfonamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)pyridine-3-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric site, thereby blocking substrate access or altering enzyme conformation. The pathways involved depend on the specific biological context and target.

Comparison with Similar Compounds

Structural and Functional Group Analysis

a. N-[(4-Chlorophenyl)carbamoyl]-4-(3,4,5-trimethyl-1H-pyrazol-1-yl)-3-pyridinesulfonamide ()
  • Core Structure : Pyridine-3-sulfonamide with a 4-(3,4,5-trimethylpyrazol-1-yl) substituent and a 4-chlorophenyl carbamoyl group.
  • Key Differences: Replaces the cyclohexyl-pyrimidinyloxy group with a pyrazole ring and chlorophenyl carbamoyl. The pyrazole introduces planar aromaticity, contrasting with the non-aromatic, rigid cyclohexyl linker in the target compound.
  • Physicochemical Properties :
    • Molecular Weight: 421.87 g/mol.
    • Melting Point: 178–182°C .
b. 4-(4-Amino-pyrazolo[3,4-d]pyrimidin-3-yl)-N-isopropylbenzenesulfonamide ()
  • Core Structure: Benzenesulfonamide with a pyrazolo-pyrimidine substituent and fluorophenyl-chromenone group.
  • Key Differences :
    • Uses a benzene sulfonamide core instead of pyridine sulfonamide.
    • Incorporates a pyrazolo-pyrimidine heterocycle, which may enhance DNA or kinase binding compared to the pyrimidinyloxy group in the target.
  • Physicochemical Properties :
    • Molecular Weight: 616.9 g/mol.
    • Melting Point: 211–214°C .
c. Cyclohexyl-Linked Pyridine Derivatives ()
  • Core Structure: Features a trans-cyclohexyl group with pyridinylamino substituents.
  • Key Similarity :
    • Shared use of a rigid trans-cyclohexyl linker, which may improve metabolic stability compared to flexible alkyl chains.

Physicochemical and Pharmacokinetic Trends

Property Target Compound Compound Compound
Core Structure Pyridine-3-sulfonamide Pyridine-3-sulfonamide Benzenesulfonamide
Key Substituent Cyclohexyl-pyrimidinyloxy Pyrazole-chlorophenyl Pyrazolo-pyrimidine-chromenone
Molecular Weight ~365 g/mol (estimated) 421.87 g/mol 616.9 g/mol
Melting Point Not reported 178–182°C 211–214°C
Lipophilicity (LogP) Moderate (cyclohexyl enhances) High (aromatic substituents) Very high (bulky substituents)
  • Key Observations :
    • The target compound’s cyclohexyl group may balance lipophilicity and solubility better than purely aromatic substituents in and .
    • Higher melting points in suggest stronger crystalline packing due to extended planar structures .

Biological Activity

N-((1R,4R)-4-(pyrimidin-2-yloxy)cyclohexyl)pyridine-3-sulfonamide is a complex organic compound that has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and related case studies, providing a comprehensive overview of its biological activity.

Chemical Structure and Properties

The compound features a cyclohexyl ring substituted with a pyrimidin-2-yloxy group and a pyridine sulfonamide moiety. Its molecular formula is C16H20N4O2SC_{16}H_{20}N_4O_2S, indicating a relatively high molecular weight and complexity. The stereochemistry of the compound is significant, as it may influence its biological interactions and efficacy.

This compound is proposed to interact with specific biological targets, including enzymes and receptors involved in cellular signaling pathways. The following mechanisms have been identified:

  • Enzyme Inhibition : The sulfonamide group may inhibit specific enzymes, impacting metabolic processes.
  • Receptor Modulation : Interaction with receptors involved in cell proliferation and apoptosis pathways can lead to therapeutic effects.

Biological Activities

Research has indicated several potential biological activities associated with this compound:

  • Antimicrobial Activity : Preliminary studies suggest that compounds with similar structures exhibit antimicrobial properties, potentially making this compound useful in treating infections.
  • Anti-inflammatory Effects : The presence of the pyrimidine moiety is often linked to anti-inflammatory activity.
  • Anticancer Potential : Some studies have shown that related compounds can inhibit cancer cell proliferation, suggesting that this compound may also possess anticancer properties.

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds or analogs:

Study ReferenceCompoundBiological ActivityIC50 Value
Pyrimidine-based derivativesAnticancer (MCF-7 cells)0.87–12.91 μM
Isonicotinamide derivativesAntimicrobialNot specified
Sulfonamide analogsNMDA receptor antagonism40 μM

Notable Research Findings

  • A study on pyrimidine-based drugs highlighted their significant growth inhibition in cancer cell lines compared to traditional chemotherapy agents like 5-Fluorouracil (5-FU) .
  • Research on isonicotinamide derivatives indicated a broad spectrum of biological activities, including antimicrobial and anti-inflammatory effects .
  • Molecular modeling studies have suggested that structural modifications can enhance the binding affinity to NMDA receptors, which are critical in neurological functions .

Q & A

Advanced Research Question

  • Liver Microsome Assays: Incubate with human or rat microsomes to measure half-life (t1/2_{1/2}) and intrinsic clearance .
  • CYP Inhibition Screening: Use fluorogenic substrates (e.g., CYP3A4) to identify metabolic liabilities .
  • Metabolite Identification: LC-MS/MS to detect phase I/II metabolites (e.g., hydroxylation or glucuronidation) .

What safety protocols are critical for handling this compound?

Basic Research Question

  • PPE: Wear nitrile gloves, goggles, and lab coats to avoid dermal/ocular exposure .
  • Ventilation: Use fume hoods for synthesis and purification steps due to volatile solvents (e.g., DCM, DMF) .
  • Waste Disposal: Neutralize acidic/basic byproducts before disposal in designated hazardous waste containers .

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